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Compound of Interest

Compound Name: 2-(2,2-Dibromovinyl)furan

Cat. No.: B169464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-(2,2-dibromovinyl)furan scaffold is a versatile and highly reactive building block in

modern organic synthesis. Its unique electronic and structural features, combining the aromatic

furan ring with a gem-dibromoalkene, offer a rich platform for the construction of complex

molecular architectures. This guide provides an in-depth analysis of the reactivity of this moiety,

focusing on its applications in cross-coupling, lithiation-trapping, and cycloaddition reactions,

which are pivotal in the development of novel therapeutic agents and functional materials.

Synthesis of 2-(2,2-Dibromovinyl)furan
The primary route to 2-(2,2-dibromovinyl)furan involves the Wittig-type olefination of furfural.

This reaction typically utilizes a phosphorus ylide generated from carbon tetrabromide and

triphenylphosphine.

Experimental Protocol: Synthesis of 2-(2,2-
Dibromovinyl)furan
A solution of furfural (1.0 equivalent) in anhydrous dichloromethane is added dropwise to a pre-

formed solution of the dibromophosphorane, prepared by the reaction of triphenylphosphine

(2.0 equivalents) and carbon tetrabromide (1.0 equivalent) in dichloromethane at 0 °C. The

reaction mixture is stirred at room temperature for several hours until completion, as monitored

by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and
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the crude product is purified by column chromatography on silica gel to afford 2-(2,2-
dibromovinyl)furan.

Cross-Coupling Reactions
The gem-dibromovinyl group is an excellent substrate for a variety of palladium-catalyzed

cross-coupling reactions. The differential reactivity of the two bromine atoms allows for

selective mono- or di-substitution, providing a powerful tool for molecular diversification.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the

dibromovinylfuran and various aryl or vinyl boronic acids or esters. This reaction is widely used

due to its mild conditions and tolerance of a broad range of functional groups.

General Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of 2-(2,2-dibromovinyl)furan (1.0 equivalent) and an arylboronic acid (1.1-2.2

equivalents) in a suitable solvent system (e.g., dioxane/water), a palladium catalyst such as

Pd(PPh₃)₄ (0.05 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents) are added. The mixture

is degassed and heated under an inert atmosphere until the starting material is consumed.

After cooling, the reaction is quenched with water and extracted with an organic solvent. The

combined organic layers are dried and concentrated, and the product is purified by

chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-(2,2-dibromovinyl)furan
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Entry Arylboronic Acid Product Yield (%)

1 Phenylboronic acid
2-(2-bromo-2-

phenylvinyl)furan
75-85

2

4-

Methoxyphenylboronic

acid

2-(2-bromo-2-(4-

methoxyphenyl)vinyl)f

uran

70-80

3
Thiophene-2-boronic

acid

2-(2-bromo-2-

(thiophen-2-

yl)vinyl)furan

65-75

Note: Yields are indicative and can vary based on specific reaction conditions.

Stille Coupling
The Stille coupling involves the reaction of the dibromovinylfuran with organostannanes. This

method is particularly useful for creating complex carbon skeletons and is compatible with a

wide array of functional groups.[1][2][3]

General Experimental Protocol: Stille Coupling

A mixture of 2-(2,2-dibromovinyl)furan (1.0 equivalent), an organostannane (1.1-2.2

equivalents), a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents), and a copper(I) co-catalyst

(e.g., CuI) in an anhydrous solvent (e.g., THF or DMF) is heated under an inert atmosphere.[1]

[2] Upon completion, the reaction is worked up by quenching with an aqueous solution of KF to

remove tin byproducts, followed by extraction and purification.[1]

Table 2: Representative Stille Coupling Reactions
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Entry Organostannane Product Yield (%)

1 Tributyl(vinyl)stannane
2-(2-bromo-1,3-

butadien-1-yl)furan
60-70

2
Tributyl(phenyl)stanna

ne

2-(2-bromo-2-

phenylvinyl)furan
70-80

3
Tributyl(2-

furyl)stannane

2-(2-bromo-2-(furan-2-

yl)vinyl)-2,2'-bifuran
55-65

Note: Yields are indicative and can vary based on specific reaction conditions.

Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds

between the dibromovinylfuran and terminal alkynes, leading to the synthesis of enyne

derivatives.[4] This reaction is typically catalyzed by a combination of palladium and copper

complexes.[5][6]

General Experimental Protocol: Sonogashira Coupling

To a solution of 2-(2,2-dibromovinyl)furan (1.0 equivalent) and a terminal alkyne (1.1-2.2

equivalents) in a suitable solvent (e.g., THF or an amine base like diethylamine), a palladium

catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are added.[5] The reaction is

typically carried out at room temperature under an inert atmosphere. After completion, the

reaction mixture is filtered, washed, and the product is purified by chromatography.[5]

Table 3: Representative Sonogashira Coupling Reactions
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Entry Terminal Alkyne Product Yield (%)

1 Phenylacetylene

2-(4-bromo-4-

phenylbut-3-en-1-

ynyl)furan

80-90

2 Trimethylsilylacetylene

2-(4-bromo-4-

(trimethylsilyl)but-3-

en-1-ynyl)furan

75-85

3 1-Hexyne
2-(1-bromohept-1-en-

3-ynyl)furan
70-80

Note: Yields are indicative and can vary based on specific reaction conditions.

Negishi Coupling
The Negishi coupling utilizes organozinc reagents to form C-C bonds with the

dibromovinylfuran. Organozinc reagents are known for their high reactivity and functional group

tolerance.[7][8]

General Experimental Protocol: Negishi Coupling

An organozinc reagent, prepared in situ from the corresponding organohalide and activated

zinc, is reacted with 2-(2,2-dibromovinyl)furan in the presence of a palladium catalyst, such

as Pd(PPh₃)₄, in an anhydrous solvent like THF.[9] The reaction is conducted under an inert

atmosphere. Workup typically involves quenching with a saturated aqueous solution of

ammonium chloride, followed by extraction and purification.[9]

Table 4: Representative Negishi Coupling Reactions
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Entry
Organozinc
Reagent

Product Yield (%)

1 Phenylzinc chloride
2-(2-bromo-2-

phenylvinyl)furan
70-80

2 Vinylzinc bromide
2-(2-bromo-1,3-

butadien-1-yl)furan
65-75

3 Alkylzinc halide
2-(2-bromo-2-

alkylvinyl)furan
60-70

Note: Yields are indicative and can vary based on specific reaction conditions.

Lithiation and Electrophilic Quench
The furan ring can be selectively deprotonated at the C5 position (alpha to the oxygen and

adjacent to the dibromovinyl group) using a strong base like n-butyllithium. The resulting

organolithium species can then be trapped with various electrophiles to introduce a wide range

of functional groups.[10]

General Experimental Protocol: Lithiation and Electrophilic Quench

To a solution of 2-(2,2-dibromovinyl)furan in an anhydrous ethereal solvent (e.g., THF) at low

temperature (-78 °C), a solution of n-butyllithium is added dropwise. After stirring for a short

period, the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) is added. The

reaction is then warmed to room temperature and quenched with a saturated aqueous solution

of ammonium chloride. The product is extracted and purified by standard methods.

Table 5: Lithiation and Electrophilic Quench Reactions
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Entry Electrophile Product Yield (%)

1 Benzaldehyde

(5-(2,2-

dibromovinyl)furan-2-

yl)(phenyl)methanol

60-70

2 Acetone

2-(5-(2,2-

dibromovinyl)furan-2-

yl)propan-2-ol

55-65

3 Methyl iodide

2-(2,2-

dibromovinyl)-5-

methylfuran

50-60

Note: Yields are indicative and can vary based on specific reaction conditions.

Cycloaddition Reactions
The furan ring in 2-(2,2-dibromovinyl)furan can participate as a diene in Diels-Alder reactions,

particularly with reactive dienophiles.[11] This [4+2] cycloaddition provides a powerful method

for the construction of oxabicyclic systems.

General Experimental Protocol: Diels-Alder Reaction

A solution of 2-(2,2-dibromovinyl)furan and a dienophile (e.g., maleic anhydride or N-

phenylmaleimide) in a suitable solvent (e.g., toluene or xylene) is heated to promote the

cycloaddition. The progress of the reaction is monitored by TLC. Upon completion, the solvent

is removed, and the resulting oxabicyclic adduct is purified by recrystallization or column

chromatography.

Table 6: Representative Diels-Alder Reactions
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Entry Dienophile Product Yield (%)

1 Maleic anhydride
Oxabicyclo[2.2.1]hept

ene derivative
50-60

2 N-Phenylmaleimide

N-phenyl-

oxabicyclo[2.2.1]hepte

ne derivative

55-65

Note: Yields are indicative and can vary based on specific reaction conditions and the stability

of the adduct.
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Click to download full resolution via product page

Caption: Palladium-catalyzed cross-coupling reactions of 2-(2,2-dibromovinyl)furan.

2-(2,2-Dibromovinyl)furan 5-Lithio-2-(2,2-dibromovinyl)furann-BuLi, THF, -78 °C

5-E-2-(2,2-dibromovinyl)furan
Electrophile (E⁺)

Click to download full resolution via product page

Caption: Lithiation of 2-(2,2-dibromovinyl)furan and reaction with an electrophile.

2-(2,2-Dibromovinyl)furan (Diene)

Oxabicyclo[2.2.1]heptene adduct

Dienophile

Heat

Click to download full resolution via product page

Caption: Diels-Alder cycloaddition reaction of 2-(2,2-dibromovinyl)furan.

Conclusion
The 2-(2,2-dibromovinyl)furan moiety is a highly valuable synthetic intermediate, offering a

wide range of possibilities for the construction of complex and diverse molecular structures. Its

reactivity in palladium-catalyzed cross-coupling reactions, selective lithiation and electrophilic

quenching, and cycloaddition reactions makes it a powerful tool for medicinal chemists and

materials scientists. The protocols and data presented in this guide provide a solid foundation

for the exploration and application of this versatile building block in the development of new

and innovative compounds. Further research into the reactivity of this scaffold is likely to

uncover even more synthetic applications, solidifying its importance in modern organic

chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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